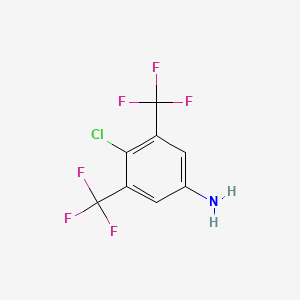

3,5-Bis(trifluoromethyl)-4-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKVAJGVDRGPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663112 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948014-37-7 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Core Moiety in Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)-4-chloroaniline, identified by CAS Number 948014-37-7 .[1][2] This halogenated and poly-fluorinated aniline derivative is a sophisticated building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups and a chlorine atom on the aniline scaffold imparts unique electronic and lipophilic properties. These characteristics are instrumental in modulating the metabolic stability, bioavailability, and binding affinity of target molecules.[3] This document will explore the compound's physicochemical properties, propose a logical synthetic pathway with mechanistic considerations, detail its applications in modern research and development, and provide comprehensive safety and handling protocols.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine. The presence of two trifluoromethyl (-CF3) groups at the meta positions relative to the amino group, and a chlorine atom at the para position, creates a unique electronic and steric environment. This substitution pattern is critical for its utility as a synthetic intermediate.

Core Identifiers

| Property | Value | Source(s) |

| CAS Number | 948014-37-7 | [1][2] |

| Molecular Formula | C₈H₄ClF₆N | [1][2] |

| Molecular Weight | 263.57 g/mol | [1][2] |

| Synonyms | 4-Chloro-3,5-bis(trifluoromethyl)benzenamine | [2] |

Physicochemical Characteristics

While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from structurally similar compounds and general chemical principles.

| Property | Description | Source(s) |

| Appearance | Expected to be a colorless to pale yellow crystalline solid. | [4] |

| Melting Point | Approximately 61-65 °C. | [4] |

| Boiling Point | Approximately 220-223 °C. | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. | [4] |

The high degree of fluorination significantly increases the compound's lipophilicity, a key parameter in drug design for enhancing membrane permeability.[3]

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of highly substituted anilines like this compound requires a multi-step approach that carefully controls regioselectivity. A plausible and efficient synthetic route involves the nitration of a commercially available precursor followed by the reduction of the nitro group.

Proposed Synthetic Pathway

A logical retrosynthetic analysis points to 1-chloro-2,4-bis(trifluoromethyl)benzene as a suitable starting material. The synthetic strategy hinges on electrophilic aromatic substitution (nitration), where the existing substituents direct the incoming nitro group, followed by a standard reduction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.

Step 1: Nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene

-

Reactor Setup: In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a thermometer. Cool the flask in an ice-salt bath.

-

Reagent Preparation: Slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid in the dropping funnel, maintaining a low temperature.

-

Reaction: Charge the flask with 1-chloro-2,4-bis(trifluoromethyl)benzene. Begin stirring and slowly add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 10-15 °C. The strong deactivating effect of the -CF₃ groups requires forcing conditions, but temperature control is critical to prevent side reactions.[5]

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-chloro-5-nitro-2,4-bis(trifluoromethyl)benzene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of the Nitro Intermediate

-

Reactor Setup: Equip a flask with a reflux condenser and a magnetic stirrer.

-

Reaction: Suspend the dried nitro intermediate in ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reaction.[6]

-

Heating: Gently heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst or iron salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.[7]

Applications in Research and Development

The trifluoromethyl group is a privileged moiety in modern drug design. Its incorporation into molecular scaffolds can dramatically improve a compound's pharmacological profile by enhancing lipophilicity, blocking metabolic oxidation sites, and increasing binding affinity through favorable electrostatic interactions.

Pharmaceutical Scaffolding

This compound is an ideal starting point for creating libraries of novel compounds. The primary amine group serves as a versatile chemical handle for a wide range of transformations, including amidation, sulfonylation, and reductive amination, to build more complex molecules.[6][8]

Caption: Role as a versatile scaffold in synthetic chemistry programs.

Target Therapeutic Areas

-

Oncology: The bis(trifluoromethyl)phenyl moiety is found in several kinase inhibitors and other anticancer agents.[9] This aniline can be used to synthesize compounds targeting signaling pathways implicated in cellular proliferation.

-

Infectious Diseases: The lipophilic and electron-poor nature of the core structure can be leveraged to design novel antibacterial or antifungal agents. Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent activity against drug-resistant bacteria.[8]

-

Agrochemicals: The structural features of this compound are common in modern pesticides and herbicides, where metabolic stability and target potency are paramount.[10]

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound must be handled with appropriate caution. The following information is synthesized from safety data for structurally related compounds.[11][12][13]

Hazard Identification

| GHS Classification | Hazard Statement | Precautionary Codes | Source(s) |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | [13][14] |

| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [13][14] |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [13] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled. | P270, P261, P280 | [11][12] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure safety showers and eye wash stations are readily accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11] Change gloves immediately if contaminated.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[12]

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[11] Store locked up.

Conclusion

This compound is a high-value, specialized chemical intermediate. Its unique substitution pattern provides chemists with a powerful tool to introduce desirable physicochemical properties into target molecules. While its synthesis is non-trivial, its utility as a scaffold in the rational design of pharmaceuticals, agrochemicals, and advanced materials is significant. Adherence to strict safety protocols is mandatory when handling this potent compound to ensure the well-being of laboratory personnel.

References

- 1. scbt.com [scbt.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. cpachem.com [cpachem.com]

A Spectroscopic Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: An In-depth Technical Analysis for Researchers

Introduction

3,5-Bis(trifluoromethyl)-4-chloroaniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two powerful electron-withdrawing trifluoromethyl groups and a halogen, imparts distinct electronic and lipophilic properties that are valuable in the design of novel bioactive molecules and advanced polymers. A thorough understanding of its structural characteristics is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this compound, this guide synthesizes data from structurally related analogs to present a robust, predicted spectral profile, offering researchers a validated framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its hydrogen, carbon, and fluorine environments.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the target compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping signals.

-

Instrumentation: Utilize a high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. A large spectral width is often needed to encompass the chemical shifts of the trifluoromethyl groups. ¹⁹F NMR is a highly sensitive technique, and spectra can be acquired relatively quickly.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The primary signals will arise from the aromatic protons and the amine protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.0-7.2 | Singlet (s) | 2H | H-2, H-6 |

| Amine NH₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H | -NH₂ |

Interpretation and Rationale:

The two aromatic protons at positions 2 and 6 are chemically equivalent due to the symmetrical substitution pattern. Therefore, they are expected to appear as a single signal. The strong electron-withdrawing nature of the adjacent trifluoromethyl groups will deshield these protons, shifting their resonance downfield to the ~7.0-7.2 ppm region. The absence of adjacent protons will result in a singlet multiplicity. The amine protons will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. Data from analogs like 4-chloro-3-(trifluoromethyl)aniline, which shows aromatic protons in the range of 6.7-7.2 ppm, supports this prediction[1].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the highly electronegative fluorine and chlorine atoms will significantly influence the chemical shifts.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-NH₂ | ~145-150 | C-1 |

| Aromatic C-H | ~115-120 | C-2, C-6 |

| Aromatic C-CF₃ | ~130-135 (quartet) | C-3, C-5 |

| Aromatic C-Cl | ~120-125 | C-4 |

| CF₃ | ~123-128 (quartet) | -CF₃ |

Interpretation and Rationale:

-

C-1 (C-NH₂): The carbon attached to the electron-donating amino group will be shielded relative to the other substituted carbons, but its position is influenced by the overall electron-poor nature of the ring.

-

C-2, C-6 (C-H): These equivalent carbons will appear as a single resonance.

-

C-3, C-5 (C-CF₃): These carbons are directly bonded to the trifluoromethyl groups and will exhibit coupling with the three fluorine atoms, resulting in a quartet multiplicity in the proton-coupled spectrum. The strong deshielding effect of the CF₃ groups will shift this signal significantly downfield. This is consistent with data from 4-(trifluoromethyl)aniline[2].

-

C-4 (C-Cl): The carbon bearing the chlorine atom will have a chemical shift influenced by the inductive effect of the halogen.

-

CF₃: The carbon of the trifluoromethyl groups will also appear as a quartet due to one-bond coupling with the fluorine atoms and will be found in a characteristic downfield region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CF₃ | ~ -60 to -65 | Singlet (s) | -CF₃ |

Interpretation and Rationale:

The two trifluoromethyl groups are chemically equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled spectrum, resulting in a sharp singlet. The chemical shift is predicted to be in the typical range for aromatic trifluoromethyl groups. This prediction is supported by data for related compounds like 4-bromo-3-(trifluoromethyl)aniline[3].

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both liquid and solid samples, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.

Predicted IR Spectral Data

The IR spectrum will be dominated by vibrations associated with the aniline moiety and the carbon-halogen and carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3500 | N-H asymmetric stretch | Medium |

| 3300-3400 | N-H symmetric stretch | Medium |

| ~1620 | N-H scissoring (bending) | Strong |

| 1580-1600 | C=C aromatic ring stretch | Medium-Strong |

| 1250-1350 | C-F stretch (asymmetric) | Very Strong |

| 1100-1150 | C-F stretch (symmetric) | Very Strong |

| 1000-1100 | C-Cl stretch | Strong |

Interpretation and Rationale:

-

N-H Vibrations: The presence of a primary amine is confirmed by the two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1620 cm⁻¹[4].

-

Aromatic C=C Stretch: The absorption bands in the 1580-1600 cm⁻¹ range are indicative of the aromatic ring.

-

C-F Vibrations: The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the two trifluoromethyl groups, typically found between 1100 and 1350 cm⁻¹[5].

-

C-Cl Vibration: A strong absorption corresponding to the C-Cl stretch is anticipated in the fingerprint region, generally between 1000 and 1100 cm⁻¹ for aryl chlorides.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions and creating a reproducible mass spectrum.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectral Data

The molecular weight of this compound (C₈H₄ClF₆N) is 263.57 g/mol . The mass spectrum will show a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment | Neutral Loss |

| 263/265 | [M]⁺ | - |

| 244/246 | [M - F]⁺ | F |

| 228/230 | [M - Cl]⁺ | Cl |

| 194 | [M - CF₃]⁺ | CF₃ |

| 174 | [M - CF₃ - HF]⁺ | CF₃, HF |

Interpretation and Rationale:

-

Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z 263 and 265, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes)[6]. This is a critical diagnostic feature.

-

Fragmentation Pathways: The strong electron-withdrawing trifluoromethyl groups will influence the fragmentation.

-

Loss of Fluorine: A peak corresponding to the loss of a fluorine atom from a CF₃ group ([M - F]⁺) may be observed.

-

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 228.

-

Loss of a Trifluoromethyl Radical: A significant fragment is expected from the loss of a CF₃ radical, leading to an ion at m/z 194. This is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds[7].

-

Further Fragmentation: Subsequent loss of HF from the [M - CF₃]⁺ fragment could also occur.

-

Fragmentation Workflow Diagram

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound based on established principles and data from closely related structural analogs. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a comprehensive framework for the structural verification and characterization of this important chemical entity. Researchers and drug development professionals can leverage this guide as a reliable reference for interpreting experimental data, ensuring the identity and purity of their samples, and advancing their scientific investigations. The provided protocols also serve as a practical starting point for the spectroscopic analysis of this and similar halogenated, trifluoromethylated aromatic compounds.

References

- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Chloroaniline(106-47-8) IR Spectrum [m.chemicalbook.com]

- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [chemicalbook.com]

- 6. 4-Chloroaniline(106-47-8) MS spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

The Trifluoromethyl Group in Anilines: A Deep Dive into Electronic and Steric Effects for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This powerful substituent imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's reactivity, conformation, and biological activity.[1][2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the fundamental principles governing the electronic and steric effects of trifluoromethyl groups in anilines, providing a comprehensive understanding of their synthesis, characterization, and application in the rational design of novel therapeutics.

The Profound Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, a property that dramatically alters the electronic landscape of the aniline molecule.[4] This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring and the amino group.

Quantifying the Electron-Withdrawing Strength: Hammett Constants

The electronic influence of a substituent on an aromatic ring is often quantified using Hammett constants (σ). For the trifluoromethyl group, these values unequivocally demonstrate its strong electron-withdrawing nature. The Hammett constant for a para-substituted trifluoromethyl group (σₚ) is approximately +0.57, while the meta-substituted equivalent (σₘ) is around +0.44.[5] The positive values indicate a significant withdrawal of electron density, which has profound implications for the reactivity and properties of the aniline derivative.[6]

| Substituent | σₚ | σₘ | Reference |

| -CF₃ | +0.57 | +0.44 | [5] |

| -NO₂ | +0.78 | +0.73 | [5] |

| -CN | +0.67 | +0.62 | [5] |

| -Cl | +0.22 | +0.37 | [5] |

| -CH₃ | -0.16 | -0.06 | [5] |

Table 1: Comparison of Hammett Constants for Common Substituents. This table highlights the strong electron-withdrawing character of the trifluoromethyl group in comparison to other common substituents.

Impact on Basicity: The pKa of Trifluoromethylanilines

A direct consequence of the trifluoromethyl group's electron-withdrawing nature is a significant reduction in the basicity of the aniline's amino group. The lone pair of electrons on the nitrogen atom is less available for protonation due to delocalization into the electron-deficient aromatic ring. This effect is reflected in the lower pKa values of trifluoromethyl-substituted anilines compared to aniline itself. For instance, the pKa of aniline is approximately 4.58, whereas the pKa of 4-(trifluoromethyl)aniline is significantly lower.[7]

| Compound | pKa |

| Aniline | 4.58[7] |

| 4-(Trifluoromethyl)aniline | ~3.5 |

| 3-(Trifluoromethyl)aniline | ~3.2 |

| 2-(Trifluoromethyl)aniline | ~2.7 |

Table 2: Approximate pKa Values of Trifluoromethyl-Substituted Anilines. The decrease in pKa is a clear indication of the reduced basicity of the amino group due to the electron-withdrawing trifluoromethyl substituent.

Figure 1: This diagram illustrates the electronic effect of the trifluoromethyl group on the basicity of aniline. The electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base.

The Subtle yet Significant Steric Influence

While the electronic effects of the trifluoromethyl group are dominant, its steric properties also play a crucial role in determining the molecule's conformation and reactivity. The trifluoromethyl group is bulkier than a hydrogen atom and even a methyl group, which can lead to significant steric hindrance.[3]

Conformational Preferences and Molecular Geometry

The steric bulk of the trifluoromethyl group can influence the geometry of the aniline molecule. For instance, in ortho-substituted trifluoromethylanilines, the CF₃ group can force the amino group out of the plane of the aromatic ring to a greater extent than in unsubstituted aniline. This can affect the degree of conjugation between the nitrogen lone pair and the aromatic π-system, further influencing the molecule's basicity and reactivity.

Directing Effects in Chemical Reactions

The steric hindrance imposed by the trifluoromethyl group can also direct the outcome of chemical reactions. For example, in electrophilic aromatic substitution reactions, the bulky CF₃ group can hinder attack at the ortho position, favoring substitution at the meta and para positions. This steric guidance, in conjunction with the electronic deactivating nature of the group, provides a powerful tool for controlling regioselectivity in synthesis.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and purity assessment of trifluoromethylated anilines.

Spectroscopic Signatures

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The strong C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1350 cm⁻¹ in the IR and Raman spectra, providing a characteristic signature for its presence.[8][9] The N-H stretching vibrations of the amino group are also readily identifiable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide information about the substitution pattern on the aromatic ring. ¹⁹F NMR is particularly informative, with the trifluoromethyl group exhibiting a characteristic chemical shift. ¹³C NMR can reveal the electronic environment of the carbon atoms in the molecule.

Analytical Techniques for Purity Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of trifluoromethylated anilines and for monitoring the progress of reactions.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides both separation and identification based on the mass-to-charge ratio of the molecule and its fragments.[10]

Synthetic Pathways to Trifluoromethylated Anilines

The introduction of a trifluoromethyl group onto an aniline scaffold can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the presence of other functional groups.

Overview of Synthetic Strategies

-

Direct Trifluoromethylation: This approach involves the direct introduction of a CF₃ group onto the aniline ring. Reagents such as Togni's reagent or Umemoto's reagent are often employed, and the reactions can be promoted by transition metal catalysts or photoredox catalysis.[11][12]

-

From Trifluoromethylated Precursors: An alternative strategy is to start with a commercially available trifluoromethyl-substituted benzene derivative and subsequently introduce the amino group. This can be achieved through nitration followed by reduction.

-

Copper-Catalyzed Amination: For the synthesis of sterically hindered anilines, such as 2,4,6-tris(trifluoromethyl)aniline, a copper-catalyzed amination of a poly(trifluoromethyl)iodobenzene can be an effective route.[13]

Experimental Protocol: Iron-Catalyzed Ortho-Trifluoromethylation of Anilines

The following is a representative protocol for the ortho-trifluoromethylation of anilines, highlighting a modern and efficient method.[14]

Materials:

-

Substituted aniline

-

Langlois' reagent (sodium triflinate)

-

Picolinamide

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Acetone (solvent and radical initiator)

-

Ultraviolet lamp (e.g., 365 nm)

Procedure:

-

To a reaction vessel, add the substituted aniline (1.0 mmol), picolinamide (1.2 mmol), Langlois' reagent (2.0 mmol), and FeSO₄·7H₂O (0.1 mmol).

-

Add acetone (5 mL) as the solvent.

-

Seal the vessel and irradiate with a UV lamp at room temperature for the specified reaction time (typically 12-24 hours), with stirring.

-

Upon completion, monitor the reaction by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ortho-trifluoromethylated aniline.

Figure 2: A generalized workflow for the synthesis and characterization of trifluoromethylated anilines.

The Pivotal Role in Drug Discovery and Development

The unique electronic and steric properties of the trifluoromethyl group make it a highly desirable substituent in the design of new drug candidates. Its incorporation into an aniline moiety can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profiles.[15][16]

Enhancing Metabolic Stability and Lipophilicity

The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, which can enhance the metabolic stability of a drug and prolong its half-life in the body.[3] Furthermore, the CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target site.[3][17]

Modulating Receptor Binding Affinity

The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aniline ring, which can in turn influence how a drug molecule interacts with its biological target. This can lead to increased binding affinity and potency.

Examples of FDA-Approved Drugs

Numerous FDA-approved drugs contain the trifluoromethylaniline moiety, a testament to its importance in modern medicine.[18][19] For example, Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, features a trifluoromethylaniline core.[2] The anti-inflammatory drug Floctafenine also contains this important structural motif.[14]

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted influence on the properties of anilines. Its strong electron-withdrawing nature significantly reduces the basicity of the amino group and alters the electronic character of the aromatic ring. Concurrently, its steric bulk can direct reaction regioselectivity and influence molecular conformation. A thorough understanding of these electronic and steric effects is paramount for researchers and scientists in the field of drug discovery and development, enabling the rational design of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies for the introduction of the trifluoromethyl group will undoubtedly further expand the utility of trifluoromethylated anilines in creating the next generation of advanced materials and life-saving medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. global.oup.com [global.oup.com]

- 6. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journaleras.com [journaleras.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

A Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Strategic Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)-4-chloroaniline, a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex molecular architectures. We will explore its unique physicochemical properties, conferred by the strategic placement of two powerful electron-withdrawing trifluoromethyl groups and a reactive chlorine atom. The narrative will delve into robust synthetic and purification protocols, elucidate its diverse reactivity profile, and present case studies of its application in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Intermediates

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy employed to favorably modulate a compound's pharmacological profile.[1] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety for its profound impact on lipophilicity, metabolic stability, and receptor binding affinity.[2]

The Influence of Trifluoromethyl Groups in Medicinal Chemistry

The trifluoromethyl group is a powerful tool for molecular engineering. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-target interactions.[3] Furthermore, the lipophilicity of the -CF3 group can enhance a drug candidate's ability to cross biological membranes, thereby improving its bioavailability and pharmacokinetic profile.[3] By replacing a methyl group with a trifluoromethyl group, chemists can also block sites of metabolic oxidation, extending the half-life of a drug in the body.

This compound: A Privileged Scaffold

This compound is a quintessential example of a "privileged scaffold." Its structure is rich in features that medicinal chemists can exploit:

-

Dual -CF3 Groups: The presence of two trifluoromethyl groups amplifies the beneficial electronic and steric effects, creating a unique chemical environment that enhances metabolic stability and modulates the basicity of the aniline nitrogen.[3]

-

Aniline Moiety: The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, including acylation, sulfonylation, and participation in condensation reactions.[4][5]

-

Reactive Chlorine Atom: The para-chloro substituent provides an additional, orthogonal site for modification, primarily through transition-metal-catalyzed cross-coupling reactions.

-

Defined Regiochemistry: The fixed positions of the functional groups allow for precise, predictable synthetic elaborations, minimizing the formation of isomeric byproducts.

This combination of features makes the molecule an invaluable intermediate for constructing complex active pharmaceutical ingredients (APIs), especially in the fields of oncology, inflammation, and central nervous system (CNS) disorders.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis and process development.

| Property | Value | Reference(s) |

| CAS Number | 118357-41-4 (representative) | [6] |

| Molecular Formula | C₈H₄ClF₆N | [7] |

| Molecular Weight | 263.57 g/mol | [8] |

| Appearance | Colorless to pale yellow crystalline solid | [7] |

| Melting Point | 61-65 °C | [7] |

| Boiling Point | 220-223 °C | [7] |

| Solubility | Soluble in organic solvents like DMSO and dichloromethane; insoluble in water. | [7] |

Note: The CAS number for this specific isomer can vary in databases. Always verify with the supplier.

Spectroscopic Signatures:

-

¹H NMR: Signals corresponding to the two aromatic protons and the amine protons (a broad singlet) would be expected. The chemical shifts of the aromatic protons are influenced by the surrounding electron-withdrawing groups.

-

¹⁹F NMR: A sharp singlet would confirm the presence of the two chemically equivalent -CF3 groups.

-

¹³C NMR: Resonances for the eight carbon atoms, including the characteristic signals for the carbons attached to the fluorine atoms (showing C-F coupling).

-

Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of chlorine would be observed.

Synthesis and Manufacturing Considerations

The reliable synthesis of this compound is critical for its application. The most logical and field-proven pathway involves a two-step sequence starting from the commercially available 3,5-bis(trifluoromethyl)aniline.

Primary Synthetic Pathway

The overall synthetic strategy focuses on the late-stage, regioselective introduction of the chlorine atom onto the electron-rich aniline ring.

Caption: Synthetic workflow for this compound.

Protocol 3.1.1: Synthesis of 3,5-Bis(trifluoromethyl)aniline (Precursor)

This procedure is a standard catalytic hydrogenation for the reduction of an aromatic nitro group.

-

Reactor Setup: Charge a suitable autoclave with 3,5-Bis(trifluoromethyl)nitrobenzene (1.0 mol), ethyl acetate (500 mL), and 5% Palladium on Carbon (Pd/C) catalyst (0.5 mol%).[9][10]

-

Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 2 MPa and heat the mixture to 60°C with vigorous stirring.[10]

-

Reaction Monitoring: Maintain the temperature and pressure for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking aliquots. The reaction is complete upon the disappearance of the starting material.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude aniline can be purified by vacuum distillation to yield 3,5-bis(trifluoromethyl)aniline as a clear liquid.[9][10] A typical yield is around 85-90%.[9]

Protocol 3.1.2: Regioselective Chlorination

The powerful activating and para-directing effect of the amine group, combined with the meta-directing nature of the -CF3 groups, ensures high regioselectivity for chlorination at the C4 position.

-

Dissolution: Dissolve 3,5-Bis(trifluoromethyl)aniline (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bisulfite (to quench excess NCS), water, and brine.

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid must be purified.

Purification and Quality Control

Achieving high purity (>99%) is paramount for intermediates intended for pharmaceutical synthesis.

-

Column Chromatography: The crude product can be purified via silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexanes.[11]

-

Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is highly effective at removing trace impurities.[11]

Quality Control is typically performed using HPLC for purity assessment, ¹H/¹⁹F NMR for structural confirmation, and GC-MS to confirm the absence of volatile impurities and residual solvents.

Reactivity Profile and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, providing multiple avenues for molecular elaboration.

Caption: Key synthetic transformations of the core intermediate.

-

Reactions at the Amine: The nucleophilic amine is the primary site of reactivity. It readily undergoes acylation with acid chlorides or anhydrides to form stable amides, a common linkage in drug molecules. It can also be converted to a diazonium salt, which serves as a gateway to a vast array of functionalities via Sandmeyer-type reactions, including hydroxyl, cyano, and other halide groups.[12]

-

Reactions at the Chlorine: The C-Cl bond is a robust handle for modern cross-coupling chemistry. It is an excellent substrate for Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups, and for Buchwald-Hartwig amination to form diaryl amines.

Application in Drug Discovery and Development

The unique structural and electronic properties of this intermediate make it a frequent component in the scaffolds of modern targeted therapies.

Case Study: Scaffolding for Kinase Inhibitors

Many small-molecule kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A critical interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase. Substituted anilines are ideal pharmacophores for this purpose.[13] The aniline nitrogen of a molecule derived from our title intermediate can act as a hydrogen bond donor/acceptor, while the bis(trifluoromethyl)phenyl moiety can occupy adjacent hydrophobic pockets, increasing binding affinity and selectivity.[13][14]

| Drug/Candidate Class | Target Kinase Family | Rationale for Intermediate Use |

| Gastrointestinal Stromal Tumors (GISTs) | c-KIT Kinase | The aniline core serves as a hinge-binding motif, while the substituted phenyl ring provides potency and selectivity.[15] |

| Various Cancers | c-Met, EGFR | The scaffold is used to build potent and selective inhibitors targeting oncogenic receptor tyrosine kinases.[14] |

| Autoimmune Diseases | JAK family | The core structure is prevalent in scaffolds designed to modulate cytokine signaling pathways.[16] |

Synthesis of Bioactive Heterocycles

The intermediate is also used to construct complex heterocyclic systems. For example, it can be a key starting material for synthesizing pyrazole derivatives that have shown potent activity against drug-resistant bacteria, including MRSA.[17]

Safety, Handling, and Storage

As with most halogenated anilines, this compound requires careful handling due to its potential toxicity.

-

Toxicological Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[18][19][20] Prolonged or repeated exposure may cause damage to organs.[21]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical safety goggles and a face shield.

-

A properly fitted lab coat.

-

In cases of handling powder outside of an enclosure, a respirator may be required.[19]

-

-

Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[22]

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the arsenal of the modern medicinal chemist. Its trifluoromethyl groups provide enhanced metabolic stability and lipophilicity, while the aniline and chloro functionalities offer orthogonal handles for diverse and predictable synthetic elaboration. From kinase inhibitors in oncology to novel antibacterial agents, this intermediate provides a robust and reliable foundation for the construction of next-generation therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any research or development team looking to leverage its powerful properties.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 4-chloro-3,5-bis(trifluoromethyl)aniline [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]

- 10. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digibug.ugr.es [digibug.ugr.es]

- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. cpachem.com [cpachem.com]

- 21. aarti-industries.com [aarti-industries.com]

- 22. 4-Chloroaniline | 106-47-8 [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3,5-Bis(trifluoromethyl)-4-chloroaniline in Pharmaceutical Synthesis

Introduction: A Privileged Building Block in Modern Medicinal Chemistry

3,5-Bis(trifluoromethyl)-4-chloroaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure is distinguished by three key features: a nucleophilic aniline amine group for synthetic elaboration, a chlorine atom, and two powerful electron-withdrawing trifluoromethyl (CF₃) groups.

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] These groups increase lipophilicity and can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The unique electronic arrangement of this compound makes it a particularly valuable synthon in the development of targeted therapies, especially in oncology.[1]

This guide provides an in-depth look at the primary application of this intermediate: the synthesis of diaryl urea-based kinase inhibitors, exemplified by a detailed protocol for its incorporation into a core drug scaffold.

Core Application: Synthesis of Diaryl Urea Kinase Inhibitors

The diaryl urea motif is a privileged structure in modern oncology, forming the backbone of numerous successful kinase inhibitors, including the multi-kinase inhibitors Sorafenib and Regorafenib.[2][3] These drugs function by targeting key signaling pathways involved in tumor growth and angiogenesis.[4] The urea linkage acts as a rigid hydrogen-bond donor-acceptor unit, crucial for binding to the hinge region of the kinase enzyme.[2]

This compound is an ideal building block for one of the aryl rings in this scaffold. The rationale for its use includes:

-

Metabolic Resistance: The two CF₃ groups and the chlorine atom shield the aromatic ring from metabolic degradation (e.g., hydroxylation), leading to a longer half-life in vivo.

-

Enhanced Potency: The strong electron-withdrawing nature of the CF₃ groups can modulate the pKa of the urea protons, potentially enhancing the hydrogen bonding interactions with the target kinase.[1]

-

Lipophilicity and Cell Penetration: The trifluoromethyl groups significantly increase the lipophilicity of the final compound, which can improve its ability to cross cell membranes and reach its intracellular target.[1]

The general synthetic approach involves the reaction of the aniline with an isocyanate or an isocyanate precursor to form the characteristic unsymmetrical diaryl urea bond.

General Synthetic Scheme

The core reaction involves the formation of a urea bond between this compound and a second aryl amine, typically via an isocyanate intermediate.

Caption: General reaction for diaryl urea synthesis.

Detailed Protocol: Synthesis of a Diaryl Urea Moiety

This protocol details the synthesis of a model diaryl urea compound by reacting this compound with a partner aryl isocyanate. The methodology is adapted from established procedures for the synthesis of Regorafenib and other kinase inhibitors.[4]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Supplier |

| This compound | 2353-43-7 | 263.57 | Major Chemical Supplier |

| 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide | 835621-06-2 | 261.26 | Custom Synthesis |

| Phenyl Chloroformate | 1885-14-9 | 156.57 | Major Chemical Supplier |

| Triphosgene | 32315-10-9 | 296.75 | Major Chemical Supplier |

| Toluene, Anhydrous | 108-88-3 | 92.14 | Major Chemical Supplier |

| Acetone | 67-64-1 | 58.08 | Major Chemical Supplier |

| Pyridine, Anhydrous | 110-86-1 | 79.10 | Major Chemical Supplier |

Note: This protocol can be adapted. A pre-formed isocyanate can be used directly, or one can be generated in situ from the corresponding amine using reagents like triphosgene or phenyl chloroformate.

Experimental Workflow: Two-Step, One-Pot Procedure

This protocol follows a robust and scalable method where the isocyanate of a partner amine is first generated in situ and then reacted with this compound.

Caption: Experimental workflow for diaryl urea synthesis.

Step-by-Step Methodology

Rationale: This procedure, based on a patent for Regorafenib synthesis[4], uses an in situ generated isocyanate, which avoids the isolation and handling of highly reactive and toxic isocyanate intermediates. Toluene is chosen as the solvent for its ability to dissolve the reactants and for its suitable boiling point, although the reaction proceeds at room temperature.

-

Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the partner amine (e.g., 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide, 1.0 eq) in anhydrous toluene (5-8 volumes relative to the amine).

-

Causality: Anhydrous conditions are critical to prevent the isocyanate intermediate from reacting with water to form an unstable carbamic acid, which would decompose back to the amine.

-

-

Isocyanate Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), in toluene.

-

Causality: Triphosgene is a safer, solid alternative to gaseous phosgene. The addition is performed at low temperature to control the exothermic reaction and prevent side reactions.

-

-

Intermediate Maturation: Allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹) or by quenching an aliquot with methanol and analyzing for methyl carbamate formation by LC-MS.

-

Urea Formation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene (3 volumes). Add this solution dropwise to the isocyanate mixture over 15-20 minutes.

-

Causality: The nucleophilic amine of the aniline attacks the electrophilic carbon of the isocyanate. A controlled addition prevents localized heating and ensures a homogeneous reaction.

-

-

Reaction Completion: Stir the resulting mixture at 25-30 °C for 3-4 hours. Monitor the consumption of the anilines by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The reaction is typically clean and proceeds to completion. As the product forms, it is often less soluble than the reactants and may begin to precipitate, driving the reaction forward.

-

-

Product Isolation: Upon completion, the solid product is collected by vacuum filtration.

-

Washing and Purification: Wash the filter cake sequentially with toluene and then a small amount of acetone to remove any unreacted starting materials and byproducts.[4]

-

Causality: Toluene washes away non-polar impurities, while a minimal acetone wash can remove more polar contaminants without significantly dissolving the desired product. The purity is typically high enough for subsequent steps without column chromatography.

-

-

Drying: Dry the purified solid product in a vacuum oven at 50-55 °C for 10-12 hours to yield the final diaryl urea.[4]

Safety and Handling

This compound is an irritant. It can cause irritation to the eyes, skin, and respiratory system.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and vapors. Reagents like triphosgene are highly toxic and must be handled with extreme caution according to established safety protocols.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex pharmaceutical molecules. Its unique substitution pattern provides a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds, particularly in the field of oncology. The protocol detailed herein for the synthesis of a diaryl urea scaffold represents a robust and scalable method for its incorporation, highlighting its central role in the development of modern kinase inhibitors.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

The Synthesis of COX-2 Inhibitors: A Detailed Guide to the Preparation of Celecoxib

This technical guide provides an in-depth exploration of the synthetic pathways leading to the selective COX-2 inhibitor, Celecoxib. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the foundational chemistry, experimental protocols, and critical process considerations that underpin the manufacturing of this significant anti-inflammatory agent. Beyond a mere recitation of procedural steps, this guide delves into the rationale behind the synthetic strategies, offering insights into reaction mechanisms, impurity control, and scalability.

Introduction: The Dawn of Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a paradigm shift in the management of pain and inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes, selective inhibitors like Celecoxib were designed to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for gastrointestinal cytoprotection and platelet aggregation.[1] This selectivity promised a therapeutic advantage by reducing the gastrointestinal side effects commonly associated with NSAID therapy.[2]

Celecoxib, a diaryl-substituted pyrazole, emerged as a flagship molecule in this class.[3] Its chemical architecture, featuring a central pyrazole ring flanked by a p-tolyl group and a p-sulfonamidophenyl group, is the cornerstone of its potent and selective COX-2 inhibitory activity. The synthesis of this intricate molecule, therefore, is a subject of significant interest in the field of medicinal and process chemistry.

The Cornerstone of Celecoxib Synthesis: A Two-Step Approach

The most prevalent and industrially relevant synthesis of Celecoxib is a convergent two-step process. This strategy involves the initial formation of a key β-diketone intermediate, followed by a regioselective cyclocondensation to construct the core pyrazole ring system.

Step 1: The Claisen Condensation to Forge the β-Diketone Intermediate

The synthesis commences with a Claisen condensation between 4'-methylacetophenone and an ethyl trifluoroacetate.[2] This reaction constructs the 1,3-dicarbonyl moiety that is essential for the subsequent pyrazole formation.

Causality Behind the Experimental Choices:

-

Choice of Base: A strong base, such as sodium hydride or sodium methoxide, is employed to deprotonate the α-carbon of 4'-methylacetophenone, generating the enolate nucleophile required for the condensation.[4] The choice of base can influence the reaction kinetics and yield.

-

Solvent System: An aprotic organic solvent like toluene is often used to facilitate the reaction and control the temperature.[5]

-

Reaction Temperature: The reaction is typically carried out at an elevated temperature (e.g., 60-65°C) to drive the condensation to completion.[4]

Visualizing the Workflow: From Starting Materials to the β-Diketone

Caption: Step 1: Claisen condensation to form the β-diketone intermediate.

Detailed Protocol for the Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add toluene (400 mL) and sodium hydride (25 g).[4]

-

With continuous stirring, raise the temperature of the mixture to 60-65°C.[4]

-

Concurrently, add 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise to the reaction mixture.[4]

-

After the addition is complete, maintain the reaction temperature at 60-65°C for an additional hour to ensure the reaction goes to completion.[4]

-

Cool the reaction mixture to 30°C and cautiously add 15% hydrochloric acid (120 mL) dropwise to neutralize the reaction.[4]

-

Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.[4]

-

Evaporate the solvent from the organic layer under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[4]

Step 2: Regioselective Cyclocondensation to Form the Pyrazole Ring

The second and final step in the synthesis of Celecoxib is the cyclocondensation of the β-diketone intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride.[2] This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine derivative.

Causality Behind the Experimental Choices:

-

Regioselectivity: The key challenge in this step is to control the regioselectivity of the cyclization. The use of 4-hydrazinylbenzenesulfonamide as its hydrochloride salt is crucial. The acidic conditions favor the formation of the desired 1,5-diarylpyrazole isomer (Celecoxib) over the undesired 1,3-diarylpyrazole regioisomer.[6] This is a critical aspect of process control to ensure the purity of the final active pharmaceutical ingredient (API).

-

Solvent: Methanol or ethanol are commonly used as solvents for this reaction.[4]

-

Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[4]

Visualizing the Workflow: From Intermediate to Celecoxib

Caption: Step 2: Cyclocondensation and purification to yield Celecoxib.

Detailed Protocol for the Synthesis of Celecoxib:

-

In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[4]

-

Heat the mixture to 65°C and stir for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[4]

-

To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.[4]

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 mL).[4]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude Celecoxib.

Purification and Impurity Control: A Critical Step for Pharmaceutical Quality

The crude Celecoxib obtained from the synthesis contains impurities, most notably the regioisomer.[5] The removal of this impurity to meet the stringent requirements of pharmaceutical-grade API is of paramount importance.

Recrystallization: The Workhorse of Purification

Recrystallization is the most common method for purifying crude Celecoxib.[1] A mixture of solvents is often employed to achieve optimal purification.

Detailed Protocol for the Purification of Celecoxib:

-

Dissolve the crude Celecoxib in a suitable solvent system, such as a mixture of acetone and toluene.[4]

-

Heat the solution to dissolve the solid completely.

-

Slowly cool the solution to induce crystallization of the desired Celecoxib isomer. The regioisomer is typically more soluble in the mother liquor and is thus removed.[3]

-

Collect the purified Celecoxib crystals by filtration, wash with a cold solvent, and dry under vacuum.

The efficiency of the recrystallization process is critical for the final purity of the Celecoxib. Controlling the cooling rate and the solvent ratio are key parameters to optimize.[7]

Quantitative Data and Yield Comparison

The yield of Celecoxib synthesis can vary depending on the specific reaction conditions and purification methods employed. The following table provides a summary of reported yields from different methodologies.

| Step | Method/Solvent System | Reported Yield | Reference |

| Claisen Condensation | Sodium hydride in toluene | ~91% | [8] |

| Cyclocondensation | Methanol, reflux | ~90% (purified) | [6] |

| Overall Yield | Two-step batch process | ~82% | |

| Continuous Flow | Stepwise flow synthesis | 90-96% | [6] |

| Green Synthesis | Ionic liquid-assisted | 86% | [9] |

Alternative Synthetic Strategies: Expanding the Chemist's Toolkit

While the two-step condensation reaction is the most established route to Celecoxib, modern synthetic methodologies offer alternative approaches.

Suzuki Cross-Coupling: A Modern Approach to Diarylpyrazoles

The Suzuki cross-coupling reaction provides a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of diarylpyrazole-based COX-2 inhibitors.[10] This approach typically involves the coupling of a pyrazole-boronic acid or ester with an aryl halide.

Representative Protocol for Suzuki Cross-Coupling in Diarylpyrazole Synthesis:

-

To a reaction vessel, add the pyrazole-boronic acid derivative, the aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.

Scale-Up and Industrial Manufacturing Considerations

Translating a laboratory-scale synthesis to an industrial manufacturing process presents a unique set of challenges and considerations.

-

Process Optimization: Industrial processes are continuously optimized to maximize yield, minimize reaction times, and reduce the use of expensive or hazardous reagents.[11]

-

Solvent Selection and Recovery: The choice of solvents has a significant impact on the cost, safety, and environmental footprint of the manufacturing process.[11] Solvent recovery and recycling are crucial aspects of green chemistry in pharmaceutical manufacturing.[12]

-

Impurity Profiling and Control: A thorough understanding of the impurity profile of the API is required for regulatory approval.[3] Robust analytical methods are essential to monitor and control the levels of impurities, including the regioisomer.

-

Green Chemistry Principles: Modern pharmaceutical manufacturing strives to incorporate the principles of green chemistry to reduce waste and improve sustainability.[13] This includes the use of safer solvents, catalytic reactions, and energy-efficient processes.

Conclusion

The synthesis of Celecoxib is a testament to the power of organic chemistry in addressing significant medical needs. The classic two-step synthesis, refined and optimized over the years, remains a robust and efficient method for the production of this important COX-2 inhibitor. As the field of drug development continues to evolve, the application of modern synthetic techniques and a commitment to green chemistry principles will undoubtedly lead to even more elegant and sustainable approaches to the synthesis of Celecoxib and other life-saving medicines. This guide provides a solid foundation for researchers and professionals to understand and apply the key chemical principles and practical considerations involved in the synthesis of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. zenodo.org [zenodo.org]

- 4. benchchem.com [benchchem.com]

- 5. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. researchgate.net [researchgate.net]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

Application Note: Monitoring the Synthesis of N-Aryl-4-chloro-3,5-bis(trifluoromethyl)anilines using Gas Chromatography-Mass Spectrometry

Abstract

This technical guide provides a comprehensive methodology for the analysis of reactions involving 4-chloro-3,5-bis(trifluoromethyl)aniline, a critical building block in the synthesis of pharmaceuticals and agrochemicals. We present a detailed protocol for a palladium-catalyzed Buchwald-Hartwig amination reaction, a modern and versatile method for the formation of C-N bonds.[1][2][3][4][5] The core of this application note is a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for monitoring the reaction progress, identifying the starting material, and characterizing the N-arylated product. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and detailed analytical workflow for these challenging chemical transformations.

Introduction: The Significance of 4-Chloro-3,5-bis(trifluoromethyl)aniline

4-Chloro-3,5-bis(trifluoromethyl)aniline is a highly functionalized aromatic amine of significant interest in medicinal and materials chemistry. The two electron-withdrawing trifluoromethyl (-CF3) groups substantially influence the electronic properties of the aniline ring, making it a valuable synthon for creating complex molecules with enhanced metabolic stability and lipophilicity.[6] Its primary utility lies in its role as a precursor in nucleophilic aromatic substitution and cross-coupling reactions to form new carbon-nitrogen bonds, which are fundamental linkages in a vast array of bioactive compounds.

Given the importance of this intermediate, a robust and reliable analytical method is paramount to monitor reaction kinetics, assess product purity, and optimize synthesis protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile reaction components.[7][8]

Reaction Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has largely superseded classical methods like the Ullmann condensation for the synthesis of aryl amines due to its milder conditions and broader substrate scope.[1][2][3][4][5]

Principle of the Reaction

The reaction proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The key steps are the oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active catalyst.[3] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often employed to facilitate the reaction.[3]

Experimental Protocol

This protocol describes a representative Buchwald-Hartwig amination of 4-chloro-3,5-bis(trifluoromethyl)aniline with N-ethyl-2-fluoroaniline.

Materials:

-

4-Chloro-3,5-bis(trifluoromethyl)aniline (CAS: 948014-37-7)

-

N-ethyl-2-fluoroaniline

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon (or Nitrogen) for inert atmosphere

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere of argon, add 4-chloro-3,5-bis(trifluoromethyl)aniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

-

Add sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add N-ethyl-2-fluoroaniline (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-